molecular formula C6H6N2 B102296 1-(prop-2-yn-1-yl)-1H-imidazole CAS No. 18994-77-9

1-(prop-2-yn-1-yl)-1H-imidazole

Cat. No.: B102296
CAS No.: 18994-77-9
M. Wt: 106.13 g/mol
InChI Key: UGOQKSGJGCADAG-UHFFFAOYSA-N
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Description

Bz-rA Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-O-[(tert-butyl)dimethylsilyl]-adenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a compound used in the synthesis of oligonucleotides. It contains the nucleoside adenosine with benzoyl base protection and is designed for use in RNA synthesis. The compound is known for its high purity and is used in various applications, including therapeutic development and diagnostic research .

Biochemical Analysis

Biochemical Properties

It has been found to participate in certain chemical reactions . For instance, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . The compound acts as a photosensitizer in this reaction, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . For example, it has been found to exhibit inhibitory effects against α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes play significant roles in various cellular processes, including carbohydrate digestion, lipid metabolism, and glucuronide detoxification .

Molecular Mechanism

The molecular mechanism of 1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with various biomolecules. In the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen and superoxide anion are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Temporal Effects in Laboratory Settings

It has been used in reactions that yield products in good yields under mild conditions

Metabolic Pathways

The compound has been found to inhibit enzymes such as α-amylase, pancreatic lipase, and β-glucuronidase , which are involved in important metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-rA Phosphoramidite involves the protection of the nucleoside adenosine with benzoyl and tert-butyl dimethylsilyl groups. The key steps include:

Industrial Production Methods

Industrial production of Bz-rA Phosphoramidite follows similar synthetic routes but on a larger scale. Automated synthesis systems are often employed to ensure high yield and purity. The process involves stringent quality control measures, including HPLC and NMR analysis, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bz-rA Phosphoramidite undergoes several key reactions during oligonucleotide synthesis:

    Detritylation: Removal of the DMT group to expose the 5’-OH group.

    Coupling: The phosphoramidite reacts with the 5’-OH group of the growing oligonucleotide chain.

    Capping: Unreacted 5’-OH groups are capped to prevent side reactions.

    Oxidation: The phosphite triester is oxidized to a phosphate triester.

Common Reagents and Conditions

    Detritylation: Typically performed using trichloroacetic acid (TCA) in dichloromethane (DCM).

    Coupling: Activated by tetrazole or its derivatives in acetonitrile.

    Capping: Acetic anhydride and N-methylimidazole in tetrahydrofuran (THF).

    Oxidation: Iodine in water and pyridine.

Major Products

The major product of these reactions is the desired oligonucleotide with the correct sequence. Impurities are minimized through careful control of reaction conditions and purification steps .

Scientific Research Applications

Bz-rA Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Comparison with Similar Compounds

Bz-rA Phosphoramidite is similar to other RNA phosphoramidites, such as Ac-rC Phosphoramidite and iBu-rG Phosphoramidite. it is unique in its specific protecting groups and high purity, making it particularly suitable for therapeutic applications. Similar compounds include:

Bz-rA Phosphoramidite stands out due to its stringent impurity control and high yield in oligonucleotide synthesis, making it a preferred choice for high-stakes applications in research and industry .

Properties

IUPAC Name

1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOQKSGJGCADAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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